德罗那达隆 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

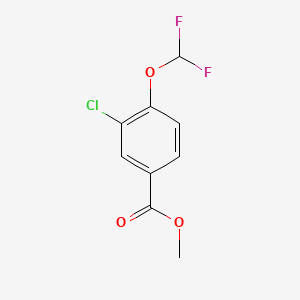

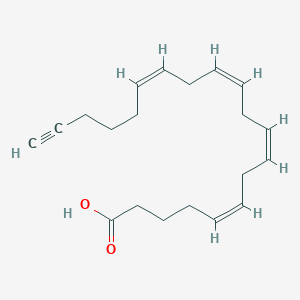

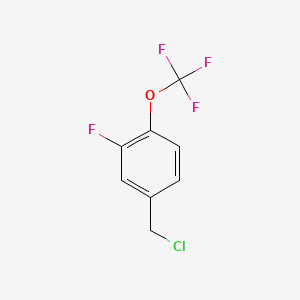

Dronedarone N-Oxide is a chemical compound with the molecular formula C31H44N2O6S and a molecular weight of 572.8 . It is also known as N-butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine oxide . Dronedarone is used to lower the chance of hospitalization for atrial fibrillation (heart rhythm problems) in patients who currently have a normal heart rhythm and have had certain types of atrial fibrillation (paroxysmal or persistent) in the past .

Synthesis Analysis

The synthesis of Dronedarone involves a convergent process, with the key steps being the construction of a benzofuran skeleton by iodocyclization and the carbonylative Suzuki–Miyaura cross-coupling for biaryl ketone formation .Molecular Structure Analysis

The molecular structure of Dronedarone N-Oxide includes a benzofuran skeleton, which is constructed by iodocyclization . The protective effect of Dronedarone on the structure and mechanical properties of the aorta in hypertensive rats has been studied .Chemical Reactions Analysis

Dronedarone N-Oxide is involved in various chemical reactions. The key steps in its synthesis are the construction of a benzofuran skeleton by iodocyclization and the carbonylative Suzuki–Miyaura cross-coupling for biaryl ketone formation .科学研究应用

1. 心血管健康

德罗那达隆因其对心血管健康的影响而受到研究,特别是与房颤有关。研究表明,德罗那达隆能有效减少房颤患者因心血管事件或死亡而住院。它作为多通道阻滞剂,对房颤或扑动的患者表现出节律和速率控制特性 (Hohnloser 等,2009), (Davy 等,2008), (Singh 等,2010)。

2. 血管和心肌内动脉重塑

德罗那达隆被认为对血管重塑有潜在影响。对高血压大鼠进行的一项研究表明,德罗那达隆可以通过增加一氧化氮的生物利用度来改善慢性高血压引起的冠状动脉重塑 (Quintana-Villamandos 等,2019)。

3. 对肾功能的影响

在一项评估德罗那达隆对肾功能影响的研究中,观察到德罗那达隆可使血清肌酐增加 10-15%,这是用于评估健康受试者肾小球滤过率的指标 (Tschuppert 等,2005)。

4. 抗寄生虫潜力

德罗那达隆显示出作为抗寄生虫剂的潜力。研究表明,它可能通过破坏寄生虫的细胞内 Ca2+ 稳态并抑制麦角固醇的生物合成(这对寄生虫的存活至关重要)对利什曼原虫具有活性 (Benaim 等,2014)。

5. 线粒体 β-氧化

研究表明,德罗那达隆抑制线粒体 β-氧化,这可能解释了其在体内相关的肝毒性。该机制被视为了解该药物对肝脏潜在毒性作用的关键因素 (Felser 等,2014)。

6. 电生理效应

研究了德罗那达隆的电生理效应与胺碘酮的比较,表明它影响心脏电活动,重点是它对复极钾通道的作用。这突出了它作为 III 类抗心律失常药的潜力 (Thomas 等,2003)。

作用机制

- Dronedarone N-Oxide is an antiarrhythmic agent used to manage atrial fibrillation (AF) in patients with a history of paroxysmal or persistent AF, aiming to reduce the risk of hospitalization .

- Its primary targets include sodium (I~Na~) and potassium (I~kr~, IkS, Ik1, and Ik-ACh~) channels. By blocking these channels, it prolongs the action potential and refractory period in myocardial tissue without reverse-use dependent effects .

- Additionally, it inhibits calcium (I~Ca-L~) channels and has beta-1 receptor blocking activity, leading to decreased atrioventricular (AV) conduction and sinus node function .

- Unlike amiodarone, dronedarone lacks iodine moieties in its chemical structure, reducing the risk of thyroid problems associated with amiodarone .

- Its shorter half-life and reduced tissue accumulation further minimize the risk of organ toxicities .

Target of Action

Mode of Action

Pharmacokinetics

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dronedarone N-Oxide involves the oxidation of Dronedarone using a suitable oxidizing agent.", "Starting Materials": [ "Dronedarone", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperoxybenzoic acid)" ], "Reaction": [ "Dronedarone is dissolved in a suitable solvent (e.g. methanol, ethanol)", "The oxidizing agent is slowly added to the solution while stirring at room temperature", "The reaction mixture is stirred for several hours until completion of the oxidation reaction", "The solvent is evaporated under reduced pressure to obtain a crude product", "The crude product is purified using column chromatography or recrystallization", "The purified Dronedarone N-Oxide is obtained as a white solid" ] } | |

CAS 编号 |

1638586-56-7 |

分子式 |

C31H44N2O6S |

分子量 |

572.761 |

IUPAC 名称 |

N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide |

InChI |

InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 |

InChI 键 |

SHUKZDYKOJVYRH-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-] |

同义词 |

N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine Oxide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

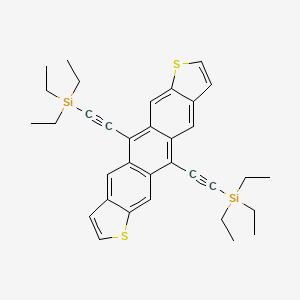

![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)